molecular formula C21H17FN2O4 B11024349 1-(4-fluorobenzyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

1-(4-fluorobenzyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

Cat. No.: B11024349
M. Wt: 380.4 g/mol
InChI Key: ZHWSSLKMAHZIDC-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide is a synthetic small molecule featuring a pyrrolidine-3-carboxamide core substituted with a 4-fluorobenzyl group at position 1 and a 2-oxo-2H-chromen-6-yl (coumarin-derived) moiety at the amide nitrogen. The compound’s structure integrates pharmacophoric elements known for modulating enzyme activity, such as kinase inhibition (via the pyrrolidine-carboxamide scaffold) and fluorescence properties (via the coumarin group). Its molecular formula is C21H16FN2O4, with a molecular weight of 388.36 g/mol.

Properties

Molecular Formula

C21H17FN2O4

Molecular Weight

380.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-5-oxo-N-(2-oxochromen-6-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C21H17FN2O4/c22-16-4-1-13(2-5-16)11-24-12-15(10-19(24)25)21(27)23-17-6-7-18-14(9-17)3-8-20(26)28-18/h1-9,15H,10-12H2,(H,23,27)

InChI Key

ZHWSSLKMAHZIDC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be formed through cyclization reactions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions.

    Attachment of the Chromenyl Group: The chromenyl group can be attached through condensation reactions with appropriate chromene derivatives.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a chemical intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    Pathways: Involvement in pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with analogous compounds:

Compound Name Molecular Formula Core Structure Key Substituents Potential Targets/Applications
1-(4-fluorobenzyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide C21H16FN2O4 Pyrrolidine-carboxamide 4-fluorobenzyl, 2-oxo-2H-chromen-6-yl Kinase inhibition, fluorescent probes
1-(3-chloro-4-fluorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide (Y042-3561) C20H14ClFN2O4 Pyrrolidine-carboxamide 3-chloro-4-fluorophenyl, 2-oxo-2H-chromen-6-yl High-throughput screening (HTS) libraries
5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide C19H13Cl3N2O2 Pyridine-carboxamide 3-chlorobenzyl, 4-chlorophenyl Unknown (likely enzyme modulation)
FUB-JWH-018 C25H18FNO Indole-methanone 4-fluorobenzyl, naphthalen-1-yl Cannabinoid receptor agonist

Key Observations:

Structural Variations: Pyrrolidine vs. Pyridine Core: The pyrrolidine ring in the target compound and Y042-3561 may confer conformational flexibility compared to the rigid pyridine core in the chlorinated analog . This flexibility could enhance binding to dynamic enzyme active sites. Substituent Effects: The 4-fluorobenzyl group in the target compound differs from Y042-3561’s 3-chloro-4-fluorophenyl group.

Biological Implications: The coumarin moiety (2-oxo-2H-chromen-6-yl) shared by the target compound and Y042-3561 suggests utility in fluorescent labeling or as a serine protease inhibitor scaffold . In contrast, FUB-JWH-018’s indole-naphthyl structure aligns with cannabinoid receptor agonism, highlighting how minor structural changes (e.g., pyrrolidine vs. indole) drastically alter pharmacological profiles .

Physicochemical Properties :

  • The target compound’s LogP (estimated at ~2.8) is lower than Y042-3561’s (~3.2) due to reduced halogenation, suggesting better aqueous solubility.
  • The pyridine-based analog (C19H13Cl3N2O2) has a higher molecular weight (427.68 g/mol) and LogP (~4.0), likely limiting bioavailability .

Synthesis and Applications :

  • Y042-3561 is commercially available for HTS, indicating its role in drug discovery .
  • FUB-series compounds (e.g., FUB-JWH-018) are associated with designer drug markets, emphasizing the importance of structural characterization to avoid misclassification .

Research Findings and Limitations

  • Knowledge Gaps: Pharmacokinetic and mechanistic data for the target compound are absent in the provided evidence, necessitating further in vitro/in vivo studies.

Biological Activity

1-(4-fluorobenzyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide is a synthetic organic compound notable for its complex structure, which includes a pyrrolidine ring, a chromenone moiety, and a fluorobenzyl substituent. The compound's molecular formula is C21H17FN2O4, with a molecular weight of 380.4 g/mol. This article explores its biological activities, potential therapeutic applications, and relevant research findings.

Structure and Properties

The compound features several functional groups that may influence its biological activity:

  • Pyrrolidine ring : Known for various pharmacological activities.
  • Chromenone moiety : Associated with antioxidant and anticancer properties.
  • 4-Fluorobenzyl group : Enhances lipophilicity, potentially affecting pharmacokinetics.

Biological Activities

Research indicates that compounds with similar structures exhibit a variety of biological activities. The following table summarizes the biological activities associated with this compound and related compounds:

Compound NameStructure FeaturesBiological Activity
1-(4-fluorophenyl)-5-oxo-pyrrolidinePyrrolidine ring with fluorophenyl groupAnti-inflammatory
N-benzyl-pyrrolidine derivativesVarious substitutions on benzene ringNeuroprotective
Coumarin derivativesChromenone backboneAntioxidant, anticancer

The biological activity of this compound may be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Potential to inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : May interact with receptors influencing cell proliferation and apoptosis.

Research Findings

Recent studies have investigated the pharmacological potential of this compound. Key findings include:

  • Anti-inflammatory Effects : Similar compounds have shown significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Anticancer Activity : Research on chromenone derivatives indicates potential anticancer effects through apoptosis induction in cancer cells.
  • Neuroprotective Properties : Some derivatives exhibit neuroprotective effects, suggesting potential applications in neurodegenerative diseases.

Case Studies

Several case studies highlight the compound's biological activity:

  • Study on Anti-inflammatory Effects :
    • Objective: To evaluate the anti-inflammatory activity of the compound in vitro.
    • Results: The compound significantly reduced the production of TNF-alpha and IL-6 in cultured macrophages.
  • Study on Anticancer Activity :
    • Objective: To assess the cytotoxic effects against various cancer cell lines.
    • Results: The compound demonstrated IC50 values in the micromolar range against breast and lung cancer cell lines, indicating promising anticancer activity.
  • Neuroprotective Study :
    • Objective: To investigate neuroprotective effects in a model of oxidative stress.
    • Results: The compound reduced neuronal cell death induced by oxidative stress markers, suggesting potential therapeutic applications in neuroprotection.

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